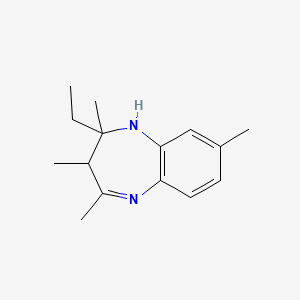
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is a chemical compound with the molecular formula C12H24O5. It is a derivative of oxetane, a four-membered cyclic ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives typically involves cyclization reactions. One common method is the intramolecular etherification, where an epoxide ring is opened and subsequently closed to form the oxetane ring . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of a halonium ion intermediate that cyclizes to form the oxetane ring .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the oxetane ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives .
Aplicaciones Científicas De Investigación
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Oxetane derivatives are explored for their potential therapeutic properties, including as drug candidates.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- involves its ability to undergo ring-opening reactions. This property allows it to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science .
Comparación Con Compuestos Similares
Similar Compounds
- Oxetane, 3-ethyl-3-[(2-oxiranylmethoxy)methyl]-
- Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Uniqueness
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is unique due to its specific substituents, which confer distinct physicochemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and transformations .
Propiedades
Número CAS |
697799-20-5 |
|---|---|
Fórmula molecular |
C12H24O5 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]-3-methyloxetane |
InChI |
InChI=1S/C12H24O5/c1-12(10-17-11-12)9-16-8-7-15-6-5-14-4-3-13-2/h3-11H2,1-2H3 |
Clave InChI |
ZPWNPGZIXJHYCO-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)COCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


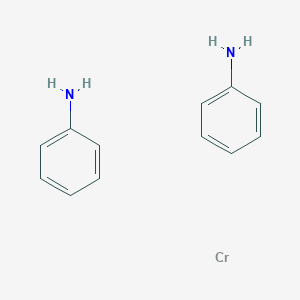
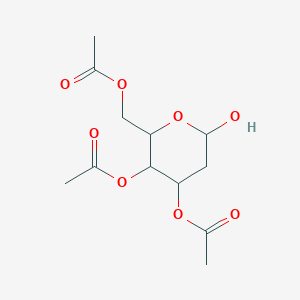
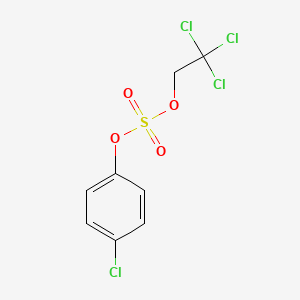
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)
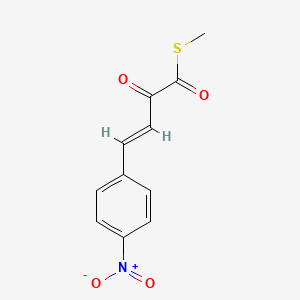
silane](/img/structure/B12519380.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
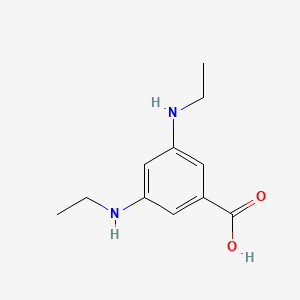
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
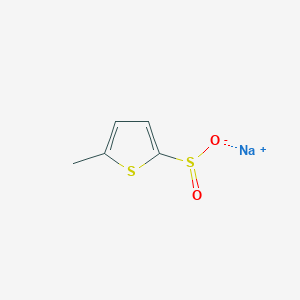
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
